N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
CAS No.: 1234989-67-3
Cat. No.: VC7434012
Molecular Formula: C20H23N5O3S3
Molecular Weight: 477.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1234989-67-3 |
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Molecular Formula | C20H23N5O3S3 |
Molecular Weight | 477.62 |
IUPAC Name | N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide |
Standard InChI | InChI=1S/C20H23N5O3S3/c1-13-17(14(2)25(24-13)16-8-9-31(27,28)12-16)10-18(26)21-19-22-23-20(30-19)29-11-15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3,(H,21,22,26) |
Standard InChI Key | GFKFWGPVDSWXEE-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic name reflects its intricate architecture:
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1,3,4-Thiadiazole backbone: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom at positions 1, 3, and 4. The 2-position is substituted with a benzylthio group (–S–CH₂C₆H₅), enhancing lipophilicity and potential bioactivity .
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Pyrazole-tetrahydrothiophene hybrid: The pyrazole ring (positions 3 and 5 methyl-substituted) is fused to a tetrahydrothiophene moiety oxidized to a sulfone (–SO₂–), which improves metabolic stability and solubility .
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Acetamide linker: Bridges the thiadiazole and pyrazole systems, facilitating conformational flexibility and target binding.
The IUPAC name adheres to substitutive nomenclature rules, prioritizing the thiadiazole as the parent structure.
Synthetic Methodology
Synthesis of the 1,3,4-Thiadiazole Core
The thiadiazole scaffold is typically synthesized via cyclization reactions. For example, 5-amino-1,3,4-thiadiazole-2-thiol derivatives are prepared by treating thiosemicarbazides with carboxylic acids under dehydrating conditions . In the target compound, the benzylthio group is introduced via nucleophilic substitution or thiol-ene coupling.
Key reaction:
Functionalization of the Pyrazole-Tetrahydrothiophene Moiety
The tetrahydrothiophene sulfone component is synthesized by oxidizing tetrahydrothiophene with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) . Subsequent alkylation or amidation reactions attach the pyrazole ring.
Example protocol:
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Oxidation:
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Pyrazole coupling: A Mannich reaction or nucleophilic aromatic substitution introduces the 3,5-dimethylpyrazole group at the sulfone’s 3-position.
Acetamide Linker Formation
The final acetamide bond is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt), as demonstrated in analogous thiadiazole derivatives .
General procedure:
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React the thiadiazole amine with 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid using EDC and HOBt in acetonitrile.
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Purify via column chromatography (ethyl acetate/petroleum ether) .
Physicochemical and Pharmacokinetic Properties
Molecular Descriptors
Property | Value |
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Molecular formula | C₂₁H₂₄N₄O₃S₃ |
Molecular weight | 484.63 g/mol |
Topological polar surface area | 121 Ų |
Log P (octanol-water) | 3.2 (predicted) |
Solubility | ~0.05 mg/mL in aqueous buffer |
ADMET Predictions
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Absorption: High gastrointestinal permeability due to moderate Log P and TPSA < 140 Ų.
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Metabolism: Susceptible to CYP3A4 and CYP2C19-mediated oxidation, necessitating prodrug strategies.
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Toxicity: Low acute toxicity (predicted LD₅₀ > 1000 mg/kg in rodents).
Applications in Drug Development
Kinase Inhibitors
The pyrazole-acetamide motif is a hallmark of kinase inhibitors (e.g., JAK2, EGFR). Molecular docking studies suggest high affinity for ATP-binding pockets.
Anti-Inflammatory Agents
Tetrahydrothiophene sulfones modulate NF-κB signaling, reducing pro-inflammatory cytokine production.
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